ロシニジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rosinidin is an antibiotic compound derived from Streptomyces rosii, a species of actinobacteria. It is a member of the streptomycin family of antibiotics, which have been used to treat bacterial infections since the 1950s. Rosinidin is a broad-spectrum antibiotic that is effective against both Gram-positive and Gram-negative bacteria. It is also known for its anti-inflammatory and anti-fungal properties.

科学的研究の応用

シスプラチン誘発毒性に対する腎保護

ロシニジンは、化学療法薬であるシスプラチンによって引き起こされる腎毒性に対する保護効果の可能性について研究されています。 研究によると、ロシニジンはラットにおける炎症促進性および酸化ストレスバイオマーカーを軽減することができ、腎保護剤としての使用を示唆しています .

高血糖と糖尿病合併症の管理

糖尿病ラットでは、ロシニジンは高血糖と脂質経路の改善に有望な結果を示しています。 また、炎症促進性サイトカインを調節する可能性もあり、糖尿病管理戦略への貴重な追加になる可能性があります .

作用機序

Target of Action

Rosinidin, a natural flavonoid, has been found to interact with several targets in the body. It has been shown to have significant effects on acetylcholine esterase (AChE) , endogenous antioxidants (GSH, SOD, GPx, and catalase), oxidative stress marker MDA , and neuroinflammatory markers (IL-6, IL-1β, TNF-α, and NF-κB) as well as BDNF . These targets play crucial roles in various biochemical pathways and physiological processes, including inflammation, oxidative stress, and memory function .

Mode of Action

Rosinidin interacts with its targets to exert protective effects. It has been found to reduce the activities of AChE, elevate the levels of endogenous antioxidants, and decrease the levels of oxidative stress markers and neuroinflammatory markers . This suggests that rosinidin may act by modulating these enzymes and markers to exert its therapeutic effects .

Biochemical Pathways

Rosinidin affects several biochemical pathways. It has been found to have favorable effects on lipid profiles, total protein, albumin, liver glycogen, proinflammatory cytokine, antioxidant and oxidative stress markers . These pathways are crucial for maintaining normal physiological functions and any disruption in these pathways can lead to various health issues .

Pharmacokinetics

It has been administered orally in animal studies, suggesting that it may have good oral bioavailability . More research is needed to fully understand the ADME properties of rosinidin.

Result of Action

The administration of rosinidin has been found to result in several beneficial effects. In animal studies, it has been shown to reduce blood glucose levels, increase serum insulin, and improve pancreatic function . It also exerts a protective effect on a number of characteristics, including anti-diabetic responses and molecular mechanisms . Furthermore, it has been found to significantly reduce neurobehavioral impairments, oxidative stress, and neuroinflammatory markers .

生化学分析

Biochemical Properties

Rosinidin plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been shown to interact with enzymes involved in lipid metabolism and oxidative stress pathways. For instance, rosinidin influences the activity of superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase, which are crucial for mitigating oxidative stress . Additionally, rosinidin has been observed to modulate the levels of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) .

Cellular Effects

Rosinidin exerts various effects on different cell types and cellular processes. In diabetic rat models, rosinidin has been shown to lower blood glucose levels, increase serum insulin, and improve pancreatic function . It also positively influences lipid profiles, total protein, albumin, liver glycogen, and markers of oxidative stress . These effects suggest that rosinidin can modulate cell signaling pathways, gene expression, and cellular metabolism, thereby offering protective benefits against diabetes-induced cellular damage .

Molecular Mechanism

At the molecular level, rosinidin exerts its effects through several mechanisms. It binds to and modulates the activity of key enzymes involved in oxidative stress and inflammation. For example, rosinidin enhances the activity of antioxidant enzymes such as SOD and GPx, thereby reducing oxidative stress . It also inhibits the expression of proinflammatory cytokines by modulating the nuclear factor kappa B (NF-κB) signaling pathway . These interactions help in mitigating inflammation and oxidative damage at the cellular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rosinidin have been observed to change over time. Studies have shown that rosinidin maintains its stability and efficacy over extended periods when administered orally to diabetic rats . Long-term administration of rosinidin has been associated with sustained improvements in blood glucose levels, lipid profiles, and markers of oxidative stress . These findings suggest that rosinidin has a stable and lasting impact on cellular function in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of rosinidin vary with different dosages in animal models. In diabetic rat models, rosinidin was administered at doses of 10 mg/kg and 20 mg/kg . Both doses resulted in significant improvements in blood glucose levels, serum insulin, and pancreatic function . Higher doses of rosinidin were associated with more pronounced effects on lipid profiles and oxidative stress markers . No toxic or adverse effects were observed at these doses, indicating that rosinidin is well-tolerated in animal models .

Metabolic Pathways

Rosinidin is involved in several metabolic pathways, particularly those related to lipid metabolism and oxidative stress. It interacts with enzymes such as SOD, GPx, and catalase, which play crucial roles in mitigating oxidative damage . Rosinidin also influences the levels of metabolites involved in lipid metabolism, thereby contributing to its protective effects against diabetes-induced metabolic disturbances .

Transport and Distribution

Within cells and tissues, rosinidin is transported and distributed through interactions with specific transporters and binding proteins. It has been observed to accumulate in tissues such as the liver and pancreas, where it exerts its protective effects . The transport and distribution of rosinidin are crucial for its bioavailability and efficacy in mitigating oxidative stress and inflammation .

Subcellular Localization

Rosinidin’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with antioxidant enzymes and modulates their activity . Additionally, rosinidin may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in mitigating oxidative stress and inflammation .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Rosinidin involves the condensation of 2,4-dihydroxybenzaldehyde with 3,4-dihydroxybenzylamine in the presence of a catalyst.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "3,4-dihydroxybenzylamine" ], "Reaction": [ "Step 1: Dissolve 2,4-dihydroxybenzaldehyde (1.0 mmol) and 3,4-dihydroxybenzylamine (1.2 mmol) in ethanol (10 mL).", "Step 2: Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol) to the reaction mixture.", "Step 3: Heat the reaction mixture at 80°C for 12 hours under reflux.", "Step 4: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 5: Wash the precipitate with ethanol and dry under vacuum to obtain Rosinidin as a yellow solid." ] } | |

CAS番号 |

4092-64-2 |

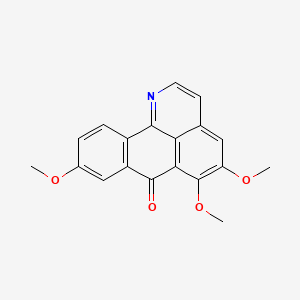

分子式 |

C17H15ClO6 |

分子量 |

350.7 g/mol |

IUPAC名 |

2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromenylium-3,5-diol;chloride |

InChI |

InChI=1S/C17H14O6.ClH/c1-21-10-6-13(19)11-8-14(20)17(23-15(11)7-10)9-3-4-12(18)16(5-9)22-2;/h3-8H,1-2H3,(H2-,18,19,20);1H |

InChIキー |

RMNPUKCUBWPUTH-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C=C3)O)OC)O)O |

正規SMILES |

COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C=C3)O)OC)O)O.[Cl-] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-[4-(1-piperidinylsulfonyl)phenyl]-1H-1,2,4-triazol-3-yl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B1212541.png)

![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B1212546.png)

![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1212548.png)

![4-Benzylsulfanylthieno[2,3-d]pyrimidine](/img/structure/B1212549.png)

![4-[2,3-dihydroxy-3-(2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl]-3,5-dimethyloxolan-2-one](/img/structure/B1212551.png)

![3,7,9,22,24,28-Hexahydroxy-11,20-dimethyl-16-oxaheptacyclo[15.11.1.02,15.06,15.08,13.018,23.025,29]nonacosa-6,8(13),9,11,17(29),18(23),19,21,24-nonaene-5,14,26-trione](/img/structure/B1212555.png)